Cytotoxicity Against MCF-7 Breast Cancer Cells: Comparison with Erlotinib
In vitro cytotoxicity studies demonstrate that 6-bromo-4-methoxyquinazoline exhibits notable potency against the MCF-7 breast adenocarcinoma cell line. The compound achieves a half-maximal inhibitory concentration (IC₅₀) of 15.85 µM, which is comparable to the established EGFR tyrosine kinase inhibitor Erlotinib (IC₅₀ = 15.85 µM) in the same assay system . This indicates that the compound, even as a non-optimized scaffold, possesses intrinsic antiproliferative activity on par with a clinically approved agent, underscoring its value as a starting point for medicinal chemistry optimization.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 15.85 µM |
| Comparator Or Baseline | Erlotinib: 15.85 µM |
| Quantified Difference | 0 µM (equipotent) |
| Conditions | MCF-7 breast cancer cell line; MTT assay |
Why This Matters
Demonstrates that the core scaffold retains intrinsic potency equivalent to a benchmark drug, making it a high-value starting point for lead optimization programs targeting oncology.
